molecular formula C21H19NO5S B14013237 3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid CAS No. 32548-17-7

3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid

Cat. No.: B14013237
CAS No.: 32548-17-7
M. Wt: 397.4 g/mol
InChI Key: ZYFXGWRDLQHTJT-UHFFFAOYSA-N
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Description

3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid is an organic compound with a complex structure that includes benzylamino, methylsulfonyl, and phenoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoic Acid Core: The initial step involves the preparation of the benzoic acid core, which can be achieved through the oxidation of toluene derivatives.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzoic acid core.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, using reagents such as methylsulfonyl chloride.

    Addition of the Benzylamino Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(Aminomethyl)-5-methylsulfonyl-4-phenoxybenzoic acid
  • 3-(Benzylamino)-5-methylsulfonyl-4-methoxybenzoic acid
  • 3-(Benzylamino)-5-methylsulfonyl-4-chlorobenzoic acid

Comparison: Compared to these similar compounds, 3-(benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and applications.

Properties

CAS No.

32548-17-7

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

3-(benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid

InChI

InChI=1S/C21H19NO5S/c1-28(25,26)19-13-16(21(23)24)12-18(22-14-15-8-4-2-5-9-15)20(19)27-17-10-6-3-7-11-17/h2-13,22H,14H2,1H3,(H,23,24)

InChI Key

ZYFXGWRDLQHTJT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)NCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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